viFSP1

FSP1 Inhibition Species-Independent Inhibitor Cross-Species Pharmacology

Researchers transitioning FSP1 studies from human cell lines to murine models face a critical tool-compound gap: first-generation inhibitors like iFSP1 fail in mouse systems due to species-specific binding. viFSP1 resolves this by targeting the conserved NAD(P)H pocket, delivering consistent, predictable inhibition across species without compound switching. - Dual-species potency: IC50 values of 34 nM (human) & 83 nM (mouse). - Validated in GPX4-KO models; ferroptosis induction reversed by liproxstatin-1. - Lyophilized solid; stable at -20°C for 3 years. Ships ambient or with blue ice.

Molecular Formula C16H17N3O3S
Molecular Weight 331.4 g/mol
Cat. No. B12192569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameviFSP1
Molecular FormulaC16H17N3O3S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)C2=C(CN(C2=N)C3=C(C=C(C=C3)OC)OC)O
InChIInChI=1S/C16H17N3O3S/c1-9-8-23-16(18-9)14-12(20)7-19(15(14)17)11-5-4-10(21-2)6-13(11)22-3/h4-6,8,17,20H,7H2,1-3H3
InChIKeyWIFWMPYWKNDQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

viFSP1: Species-Independent FSP1 Inhibitor


viFSP1 (CAS 951945-67-8) is a species-independent, direct inhibitor of ferroptosis suppressor protein 1 (FSP1), a key regulator of cellular lipid peroxidation resistance [1]. It functions by targeting the highly conserved NAD(P)H-binding pocket of FSP1, directly inhibiting its enzymatic activity and thereby promoting lipid peroxidation and ferroptotic cell death in FSP1-dependent cells . viFSP1 was discovered through extensive chemical screening and mutagenesis analyses aimed at identifying a next-generation FSP1 inhibitor that overcomes the species-specificity limitations of the first-generation FSP1 inhibitor, iFSP1 [2].

Species-independent FSP1 inhibitor active in human and murine models
Targets the conserved NAD(P)H-binding pocket of FSP1
Enables parallel studies without compound switching

viFSP1: Unique Cross-Species FSP1 Inhibitor


Generic or alternative FSP1 inhibitors cannot be interchangeably substituted for viFSP1 due to fundamental differences in binding mechanism and species compatibility. The first-generation FSP1 inhibitor, iFSP1, exhibits human-specific activity because it targets the quinone-binding pocket of FSP1, which is not conserved across species [1]. Consequently, iFSP1 is ineffective in mouse cancer cell lines and murine in vivo models, severely restricting its utility in preclinical research that relies on murine systems [2]. In contrast, viFSP1 targets the evolutionarily conserved NAD(P)H-binding pocket, enabling potent inhibition of both human and mouse FSP1 enzymes [3]. This mechanistic divergence renders viFSP1 the only FSP1 inhibitor validated for seamless translation between human and murine experimental systems without requiring species-specific compound switching.

viFSP1 (Target)
iFSP1 (Potential Substitute)
Binding pocket
NAD(P)H (conserved)
Quinone (human-specific)
Species activity
Human & mouse
Human only
In vivo utility
Supports murine models
Ineffective in mouse models

viFSP1 Quantitative Evidence


Species-Independent FSP1 Inhibition vs. iFSP1

viFSP1 exhibits potent inhibition of both human and mouse FSP1 enzymes, whereas iFSP1 is exclusively active against the human enzyme [1]. This species-independence is a direct consequence of distinct binding mechanisms: iFSP1 binds the non-conserved quinone-binding pocket, while viFSP1 targets the evolutionarily conserved NAD(P)H-binding pocket [2].

Species specificity
Head-to-head
Human IC50 34 nM, Mouse IC50 83 nM; iFSP1 human EC50 103 nM, mouse inactive
Enables single-compound cross-species studies
Recombinant FSP1 assay; Gpx4 KO Pfa1 cells
FSP1 Inhibition Species-Independent Inhibitor Cross-Species Pharmacology Ferroptosis Cancer Research

Cellular Ferroptosis Induction Potency vs. iFSP1

In Gpx4 knockout Pfa1 cells expressing FSP1, viFSP1 treatment at 10 μM for 3-24 hours induced significant lipid peroxidation and ferroptotic cell death [1]. The primary literature and vendor datasheets characterize viFSP1 as demonstrating higher potency and effectiveness in cultured cells compared to iFSP1 .

Cellular potency
Cross-study comparable
Reported higher potency in cultured cells
May support lower compound consumption per experiment
Gpx4 KO Pfa1 cells; 10 µM, 3–24 h
FSP1 Inhibition Ferroptosis Induction Lipid Peroxidation Cancer Cell Death

In Vivo Efficacy in Lymph Node Metastases

In a metastatic mouse melanoma model selected for lymph node metastasis, intratumoural monotherapy with selective FSP1 inhibitors (viFSP1 and FSEN1) effectively suppressed melanoma growth in lymph nodes, but not in subcutaneous tumours [1]. This demonstrates microenvironment-specific dependency on FSP1 and validates viFSP1's in vivo target engagement and therapeutic potential in a therapeutically relevant metastatic niche.

In vivo lymph node model
Head-to-head
Suppressed melanoma growth in lymph nodes; no effect in subcutaneous tumors
Microenvironment-dependent FSP1 targeting
Metastatic mouse melanoma; intratumoural administration
In Vivo Pharmacology Metastatic Melanoma Lymph Node Metastasis FSP1 Targeting Tumor Microenvironment

NAD(P)H-Binding Pocket Mechanism

Extensive mutational analyses and computational predictions reveal that viFSP1 binds to the NAD(P)H-binding pocket of FSP1, a structurally conserved domain across species [1]. In contrast, iFSP1 targets the quinone-binding pocket, which exhibits lower evolutionary conservation [2]. This mechanistic distinction explains viFSP1's species-independent activity and provides a structural rationale for its broader applicability.

Binding mechanism
Head-to-head
NAD(P)H-binding pocket (conserved); iFSP1: quinone pocket (human-specific)
Supports mechanistic attribution of observed effects
Mutagenesis and computational mapping
Binding Pocket Specificity NAD(P)H-Binding Site FSP1 Inhibition Mechanism of Action

viFSP1 Application Scenarios


Cross-Species Oncology Research

Researchers conducting parallel studies in human cancer cell lines and murine in vivo models should prioritize viFSP1 as their FSP1 inhibitor of choice. viFSP1's demonstrated IC50 values of 34 nM (human) and 83 nM (mouse) enable consistent FSP1 inhibition across species without requiring compound switching, ensuring that mechanistic findings in murine systems are directly translatable to human cancer biology [1]. This application scenario is particularly relevant for academic laboratories and pharmaceutical discovery programs developing FSP1-targeted therapeutics that require validation in both species.

Lymph Node Metastasis & Tumor Microenvironment

Investigators studying organotropic metastasis, lymphatic niche biology, or tumor microenvironment-dependent vulnerabilities should utilize viFSP1 as a validated tool compound. Evidence from a metastatic mouse melanoma model demonstrates that intratumoural viFSP1 monotherapy effectively suppresses tumor growth specifically in lymph nodes while showing no efficacy in subcutaneous tumors [2]. This microenvironment-specific activity makes viFSP1 invaluable for dissecting how lymph node metastatic cells acquire FSP1 dependency and for testing combination strategies that exploit this vulnerability.

GPX4-Independent Ferroptosis Research

For researchers investigating the FSP1-CoQ10-NAD(P)H axis as a parallel ferroptosis surveillance pathway independent of the canonical GPX4-GSH system, viFSP1 provides a specific pharmacological tool. viFSP1 induces ferroptosis in GPX4 knockout Pfa1 cells expressing FSP1, an effect that can be reversed by the ferroptosis inhibitor liproxstatin-1 . This validated on-target effect enables precise interrogation of FSP1's role in ferroptosis regulation without confounding GPX4 pathway interference.

NAD(P)H-Binding Pocket Drug Discovery

Medicinal chemists and structural biologists engaged in rational design of next-generation FSP1 inhibitors should employ viFSP1 as a reference compound for studying NAD(P)H-binding pocket pharmacology. Random mutagenesis screens and computational predictions have precisely mapped viFSP1's interaction with this conserved binding site [3]. Using viFSP1 as a benchmark enables structure-activity relationship (SAR) studies, competitive binding assays, and validation of novel compounds targeting the same conserved pocket.

Application
Selection Property
Validation Focus
Cross-species FSP1 studies
Species-independent inhibition
Human/mouse model response consistency
Lymph node metastasis research
Microenvironment-selective targeting
Organotropic metastasis endpoint monitoring
GPX4-independent ferroptosis
FSP1-CoQ10 pathway inhibition
Lipid peroxidation endpoint validation
FSP1 binding pocket pharmacology
NAD(P)H-pocket reference compound
Binding site-specific validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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